4-(azepan-1-ylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide
Description
4-(azepan-1-ylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide is a synthetic benzamide derivative featuring a thiazole ring substituted with a para-tolyl group at the 4-position and a sulfonamide-linked azepane moiety at the para-position of the benzamide core. Its synthesis typically involves multi-step reactions, including nucleophilic substitutions and cyclization, as observed in structurally related analogs .
Properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S2/c1-17-6-8-18(9-7-17)21-16-30-23(24-21)25-22(27)19-10-12-20(13-11-19)31(28,29)26-14-4-2-3-5-15-26/h6-13,16H,2-5,14-15H2,1H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVISWCIZKRUHLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(azepan-1-ylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction.
Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors.
Sulfonylation: The sulfonyl group can be introduced by reacting the intermediate with sulfonyl chloride.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amide coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the p-tolyl group.
Reduction: Reduction reactions may target the sulfonyl group or the benzamide moiety.
Substitution: The compound can undergo substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Investigation of its potential pharmacological properties, such as anti-inflammatory or antimicrobial activity.
Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(azepan-1-ylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide would depend on its specific biological or chemical target. Potential molecular targets could include enzymes, receptors, or other proteins. The pathways involved may include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Table 1: Sulfonamide Variants
Substitutions on the Thiazole Ring
The 4-position of the thiazole ring is a hotspot for modulating biological activity:
- Para-Tolyl (p-Tolyl) Substituent : The target compound’s p-tolyl group contributes moderate hydrophobicity (XLogP3 ~5.7) and steric bulk. In ZAC inhibition assays, analogs with p-tolyl substitutions (e.g., 2d in Series 2) showed reduced activity compared to tert-butyl or ethylacetyl groups, suggesting that bulky aromatic groups may hinder target engagement .
- Phenoxyphenyl and Ethoxyphenyl Derivatives: 4-(azepan-1-ylsulfonyl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide (MW: 533.7 g/mol) introduces a phenoxy group, increasing molecular weight and polar surface area (125 Ų). This modification may enhance water solubility but could reduce blood-brain barrier penetration .
Table 2: Thiazole Ring Modifications
Structural Analogues with Varied Cores
- Imidazole and Triazole Derivatives : Compounds like N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide demonstrate that replacing the thiazole with imidazole retains anticancer activity but alters selectivity profiles. For example, this analog showed potent activity against cervical cancer cells (IC50 < 10 µM) .
Biological Activity
4-(azepan-1-ylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide is a thiazole derivative that has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the compound's biological activity, synthesis, mechanism of action, and relevant case studies.
The compound's molecular formula is with a molecular weight of 503.6 g/mol. Its IUPAC name is N-[4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl]benzamide. The structural characteristics contribute to its biological efficacy.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 503.6 g/mol |
| IUPAC Name | N-[4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl]benzamide |
| InChI Key | UODGUHJYIKKKDX-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multiple reaction steps, including the formation of the thiazole ring through methods such as the Hantzsch thiazole synthesis. The process requires careful control of reaction conditions to optimize yield and purity.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound can inhibit bacterial growth by targeting specific enzymes involved in bacterial metabolism. For instance, it may inhibit bacterial enzymes similar to other thiazole derivatives, which are known to disrupt cell wall synthesis and function.
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory activity through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This mechanism is critical in conditions like arthritis and other inflammatory diseases.
Anticancer Properties
Preliminary studies suggest that this compound exhibits anticancer activity by inhibiting tubulin polymerization, a crucial process in cell division. A structure-activity relationship (SAR) analysis has shown that modifications in the thiazole ring enhance its antiproliferative effects against various cancer cell lines, including melanoma and prostate cancer cells .
Case Studies
Several case studies have investigated the biological activity of related thiazole compounds:
- Anticancer Activity : A study on a series of thiazole derivatives reported improved antiproliferative activity against melanoma and prostate cancer cells when structural modifications were applied .
- Enzyme Inhibition : Research has highlighted the potential of thiazole derivatives to inhibit carbonic anhydrase isoenzymes, showcasing their utility in treating conditions like glaucoma and obesity .
- Cytotoxicity Studies : In vitro cytotoxicity assessments revealed that certain derivatives exhibit high potency at nanomolar concentrations without significant toxicity to healthy cells .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound inhibits key enzymes involved in bacterial metabolism and inflammatory pathways.
- Cell Cycle Disruption : By interfering with tubulin polymerization, it disrupts normal cell cycle progression in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
